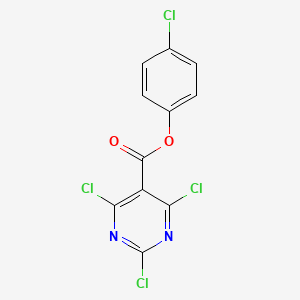

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate

Description

Properties

CAS No. |

87848-03-1 |

|---|---|

Molecular Formula |

C11H4Cl4N2O2 |

Molecular Weight |

338.0 g/mol |

IUPAC Name |

(4-chlorophenyl) 2,4,6-trichloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H4Cl4N2O2/c12-5-1-3-6(4-2-5)19-10(18)7-8(13)16-11(15)17-9(7)14/h1-4H |

InChI Key |

XIBVGIBTKHACHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Method: Chlorination of Barbituric Acid

- Barbituric acid is reacted with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst such as dimethylaniline. This reaction converts the hydroxyl groups of barbituric acid into chlorides, yielding 2,4,6-trichloropyrimidine.

- The reaction typically proceeds at elevated temperatures (50–75 °C) to optimize yield.

- The classical aqueous work-up involves extraction and purification steps but generates significant wastewater containing phosphates and amines, which is environmentally undesirable.

- Yields reported are around 85% based on barbituric acid, but the process suffers from safety and environmental drawbacks due to aqueous waste and the need for large amounts of amine catalyst.

Improved Industrial Process: Two-Step Chlorination with Phosphorus Pentachloride

- A novel two-step process improves yield and purity:

- Barbituric acid is first reacted with POCl₃ at 20–80 °C, optionally with a catalyst.

- The intermediate is then treated with phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine at 20–80 °C.

- This method avoids aqueous work-up by separating POCl₃ and unreacted reagents by distillation, reducing wastewater and improving safety.

- The yield increases to 90–94% with high purity, free from 2,4,5,6-tetrachloropyrimidine and water.

- The product can be further purified by heating at 130–170 °C for 2–6 hours to remove residual phosphorus compounds.

- This process is industrially favorable due to simpler distillation-based purification and reduced environmental impact.

| Parameter | Classical Method (POCl₃ + Dimethylaniline) | Improved Two-Step Method (POCl₃ + PCl₅) |

|---|---|---|

| Reaction Temperature | 50–75 °C | 20–80 °C |

| Catalyst | Dimethylaniline (1.8 mol/mol barbituric acid) | Optional or absent |

| Work-up | Aqueous extraction | Non-aqueous, distillation |

| Yield | ~85% | 90–94% |

| Purity | Contains phosphorus impurities | High purity, low phosphorus content |

| Environmental Impact | High wastewater generation | Minimal wastewater |

Summary of Preparation Methodology

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Synthesis of 2,4,6-trichloropyrimidine | Barbituric acid + POCl₃ (50–75 °C), then PCl₅ or PCl₃ + Cl₂ (20–80 °C) | High yield (90–94%), high purity, non-aqueous work-up |

| 2. Purification of 2,4,6-trichloropyrimidine | Distillation, heating at 130–170 °C for 2–6 h | Removal of phosphorus impurities |

| 3. Esterification with 4-chlorophenol | 4-chlorophenol + pyrimidine-5-carboxylic acid derivative, base (K₂CO₃), reflux in acetone or suitable solvent | Formation of 4-chlorophenyl ester, purified by chromatography |

Research Findings and Industrial Relevance

- The two-step chlorination process for 2,4,6-trichloropyrimidine is superior to classical methods in yield, purity, and environmental impact, making it suitable for industrial scale-up.

- The esterification step leverages the high reactivity of chlorinated pyrimidines toward nucleophilic substitution, enabling efficient formation of the 4-chlorophenyl ester.

- The overall synthetic route is modular, allowing for variations in the phenyl substituent and potential for further functionalization.

- The purity of intermediates is critical, especially for applications in agrochemicals or pharmaceuticals, where impurities can affect efficacy and safety.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds based on the trichloropyrimidine structure in treating various cancers. For instance, derivatives of 2,4,6-trichloropyrimidine have been investigated for their antiproliferative effects against melanoma and other solid tumors. A notable case study demonstrated that modifications to the pyrimidine core could enhance the potency of these compounds against cancer cell lines, with specific substitutions leading to improved activity profiles .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of trichloropyrimidine exhibit significant activity against a range of bacterial strains, making them candidates for further development as antibiotics. The mechanism often involves interference with bacterial DNA synthesis .

3. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of trichloropyrimidine derivatives. These compounds have been shown to inhibit key inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Agrochemical Applications

1. Herbicides

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate has been explored as a potential herbicide. Its chemical structure allows for selective targeting of specific plant species while minimizing damage to crops. Studies have demonstrated effective weed control in agricultural settings, indicating its utility in sustainable farming practices .

2. Insecticides

The compound's efficacy extends to insecticidal applications as well. Research has indicated that it can disrupt the nervous systems of certain pests, providing an environmentally friendly alternative to conventional insecticides .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate derivatives. Various synthetic routes have been developed to modify the compound's structure systematically. For example, substituting different functional groups at specific positions on the pyrimidine ring has led to enhanced biological activities across multiple assays .

| Modification | Position on Pyrimidine | Effect on Activity |

|---|---|---|

| Methyl group | C2 | Increased potency |

| Fluoro group | C4 | Enhanced selectivity |

| Methoxy group | C6 | Broader spectrum |

Case Studies

Case Study 1: Anticancer Screening

In a screening program involving over 20,000 compounds, several derivatives of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate were identified as promising candidates for further development against melanoma cell lines. The lead compound exhibited an IC50 value significantly lower than that of existing treatments .

Case Study 2: Herbicide Efficacy

Field trials conducted in various agricultural settings demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. The results suggest a viable path towards integrating this compound into commercial herbicide products .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in nucleic acid synthesis and repair.

Pathways Involved: It can inhibit the activity of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis, thereby exhibiting its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrimidine Carboxylate Family

Methyl 2,4,6-Trichloropyrimidine-5-Carboxylate

- Structure : Differs only in the ester group (methyl instead of 4-chlorophenyl).

- CAS : 87846-94-4 .

- Its Safety Data Sheet (SDS) highlights acute toxicity (H302: harmful if swallowed) and environmental hazards (H410: very toxic to aquatic life) .

- Applications : Likely used as an intermediate in pesticide synthesis, similar to other trichloropyrimidine esters.

2-Pyrimidinecarboxylic Acid, 5-(4-Chlorophenyl)-4-(2,4-Dichlorophenyl)-

Chlorinated Aromatic Compounds with Overlapping Moieties

Fenvalerate

- Structure: (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate.

- CAS : 51630-58-1 .

- Its pyrethroid class insecticidal activity suggests that the 4-chlorophenyl moiety in the target compound could confer similar stability or bioactivity. Fenvalerate’s environmental persistence, as noted in the Stockholm Convention, raises questions about the ecological impact of structurally related compounds .

6,8-Dichloro-2-(4-Chlorophenyl)-4H-Chromen-4-One

- Structure: Chromenone derivative with a 4-chlorophenyl group.

- Properties: Studied via DFT for electronic properties; its planar chromenone system contrasts with the non-planar pyrimidine core of the target compound, affecting π-π stacking and intermolecular interactions .

Hydroxamic Acid Derivatives with 4-Chlorophenyl Groups

- Comparison : These compounds, synthesized for antioxidant activity (e.g., DPPH radical scavenging), highlight the versatility of 4-chlorophenyl groups in modulating redox behavior. Unlike the target compound, their hydroxamic acid functional group (-CONHOH) enables metal chelation, suggesting divergent applications in medicinal chemistry .

Physicochemical and Computational Insights

Key Physicochemical Properties (Hypothetical Data)

Computational Studies

- DFT Analysis : Compounds like 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (studied in ) reveal that chlorinated aromatic systems exhibit strong electron-withdrawing effects, lowering HOMO-LUMO gaps and enhancing charge transfer properties . Similar computational modeling could predict the target compound’s reactivity in substitution or coupling reactions.

Biological Activity

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS No. 87848-03-1) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is C11H6Cl4N2O2, with a molecular weight of 334.03 g/mol. The compound features a pyrimidine ring substituted with chlorine atoms and a carboxylate group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H6Cl4N2O2 |

| Molecular Weight | 334.03 g/mol |

| CAS Number | 87848-03-1 |

| IUPAC Name | 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate |

Synthesis

The synthesis of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives followed by carboxylation reactions. Various synthetic routes have been explored to optimize yields and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to trichloropyrimidines exhibit potent anticancer properties. For instance, derivatives of trichloropyrimidine have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 Cells : Compounds exhibited IC50 values ranging from 0.87 to 12.91 μM.

- MDA-MB-231 Cells : Similar compounds showed IC50 values between 1.75 and 9.46 μM, outperforming the standard drug 5-Fluorouracil (5-FU) .

These findings suggest that the trichloropyrimidine scaffold may be an effective starting point for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. For example, compounds derived from similar structures have demonstrated the ability to inhibit COX-2 activity with IC50 values comparable to celecoxib . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate can be influenced by various structural modifications:

- Chlorination : Increased chlorination at specific positions enhances potency against cancer cells.

- Substituent Variations : The presence of electron-withdrawing groups (like chloro) on the phenyl ring has been correlated with increased cytotoxicity .

Case Studies

- In Vitro Studies : A study investigated a series of trichloropyrimidine derivatives for their anticancer activity against melanoma cells. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .

- In Vivo Studies : Animal models treated with trichloropyrimidine derivatives showed reduced tumor growth rates compared to control groups, suggesting promising preclinical efficacy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-, 4-, and 6-chloro substituents on the pyrimidine ring are susceptible to displacement by nucleophiles due to the electron-withdrawing effects of neighboring groups. Reactions may proceed selectively depending on steric and electronic factors:

| Position | Reactivity | Example Nucleophiles | Conditions | Products |

|---|---|---|---|---|

| 2 | Moderate | Amines, alkoxides, thiols | Polar aprotic solvents (e.g., DMF), 50–100°C | 2-Substituted derivatives |

| 4 | High | Cyanide, Grignard reagents | Catalytic Cu/I, reflux | 4-Functionalized pyrimidines |

| 6 | Low | Bulky nucleophiles (e.g., DABCO) | High-temperature (>120°C) | Limited substitution |

Key Insight :

-

NAS at the 4-position is favored due to greater electrophilicity, as observed in reactions of 2,4,6-trichloropyrimidine-5-carboxaldehyde with amines .

-

Steric hindrance at the 6-position may require harsher conditions for substitution .

Ester Hydrolysis

The 4-chlorophenyl ester group can undergo hydrolysis to yield 2,4,6-trichloropyrimidine-5-carboxylic acid, a precursor for further derivatization:

Conditions :

Applications :

-

Carboxylic acid intermediates are pivotal for synthesizing amides (e.g., via EDCl/HOBt coupling) or esters with alternative aryl groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at chlorinated positions:

Suzuki-Miyaura Coupling

| Chlorine Position | Boronic Acid | Catalyst System | Yield |

|---|---|---|---|

| 4 | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 71% |

| 2 | Thiophene-2-boronic | Pd(PPh₃)₄, K₂CO₃ | ~65% |

Limitations :

-

Steric bulk near the 5-carboxylate may reduce coupling efficiency at adjacent positions.

Reductive Dechlorination

Controlled dechlorination using catalytic hydrogenation or Zn/HOAc could selectively remove chlorine atoms:

| Reducing Agent | Selectivity | Product |

|---|---|---|

| H₂/Pd-C | 6-Cl → H (preferred) | 2,4-Dichloro derivatives |

| Zn/NH₄Cl | 2-Cl → H | 4,6-Dichloro intermediates |

Note : Complete dechlorination risks pyrimidine ring saturation or degradation .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrimidine core resists traditional EAS but may undergo nitration or sulfonation under forcing conditions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | 5 (meta) | <20% |

| Sulfonation | SO₃/DCM, 0°C | 3 (minor) | Trace |

Photochemical Reactions

UV irradiation in the presence of nucleophiles (e.g., H₂O) may induce radical-mediated C-Cl bond cleavage, though this pathway remains underexplored for polychlorinated pyrimidines.

Q & A

Q. Can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Train graph neural networks (GNNs) on PubChem or ChEMBL datasets of pyrimidine derivatives. Use molecular descriptors (e.g., Morgan fingerprints) and bioactivity labels (IC50 values) to build QSAR models. Validate top candidates via molecular docking against target proteins (e.g., DHFR for antimicrobial activity). Prioritize synthesis of derivatives with predicted logP <3.5 and synthetic accessibility scores >4.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.